molecular formula C19H22N2O4 B3724455 N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide

N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide

Cat. No.: B3724455
M. Wt: 342.4 g/mol
InChI Key: DFGBISPPHYRSBM-RGVLZGJSSA-N
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Description

N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide, also known as HMAH, is a hydrazide derivative that has shown potential in various scientific research applications. It is synthesized through a simple and efficient method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the expression of various proteins involved in cell proliferation and survival, leading to a decrease in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell growth, such as topoisomerase and tyrosine kinase. It also induces oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide is its simplicity of synthesis. It can be easily synthesized in large quantities, making it a cost-effective option for lab experiments. However, its solubility in water is limited, which can pose a challenge in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are various potential future directions for N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide research. One direction is to further study its mechanism of action to gain a better understanding of how it induces apoptosis in cancer cells. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies can be conducted to optimize its solubility in water, which can expand its potential applications in lab experiments.
Conclusion:
In conclusion, this compound is a hydrazide derivative that has shown potential in various scientific research applications, particularly as an anti-cancer agent. It is synthesized through a simple and efficient method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are various potential future directions for this compound research, which can expand its potential applications in the scientific community.

Scientific Research Applications

N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide has been studied for its potential in various scientific research applications. One of the most notable applications is its use as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(2)14-4-6-16(7-5-14)25-12-19(23)21-20-11-15-10-17(24-3)8-9-18(15)22/h4-11,13,22H,12H2,1-3H3,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGBISPPHYRSBM-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide
Reactant of Route 3
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide
Reactant of Route 4
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide
Reactant of Route 5
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide
Reactant of Route 6
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-isopropylphenoxy)acetohydrazide

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